![molecular formula C9H14N2OS B1490321 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2019766-31-3](/img/structure/B1490321.png)
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
Scientific Research Applications
Precursor for Heterocyclic Synthesis
Cyanoacetamide-N-derivatives, such as the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of compounds.
Synthesis of Biologically Active Compounds
The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This has drawn the attention of biochemists in the last decade .
Potential in Evolving Better Chemotherapeutic Agents
The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents . This makes them valuable in the field of medicinal chemistry.
Synthesis of Pyrrole Derivatives
The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative . This shows its utility in the synthesis of pyrrole derivatives, which are important in pharmaceuticals and agrochemicals.
Synthesis of Thiazole Derivatives
Bondock and co-workers reported that the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt. This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide . This demonstrates its role in the synthesis of thiazole derivatives, which are known for their diverse biological activities.
Future Directions
properties
IUPAC Name |
2-cyano-N-methyl-N-(thian-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOBZMIEMUXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.